molecular formula C12H16ClNO3S B13257779 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol

2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol

Cat. No.: B13257779
M. Wt: 289.78 g/mol
InChI Key: UAHIHRCYWYLCEG-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol typically involves the reaction of 1-(ethanesulfonyl)-2,3-dihydro-1H-indole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one .
  • 1-chloro-2-(ethylsulfonyl)ethane .

Uniqueness

Compared to similar compounds, 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol, also known by its CAS number 1175767-18-6, is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₂H₁₆ClNO₃S
  • Molecular Weight : 289.78 g/mol
  • Purity : ≥95%

The compound features a chloro group and an ethanesulfonyl moiety, contributing to its biological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antibacterial and potential therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the indole family. For instance, derivatives with similar structures have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli20 µM
Compound BS. aureus40 µM
Compound CP. aeruginosa70 µM

These findings suggest that 2-chloro derivatives may possess comparable antibacterial efficacy, warranting further investigation into their specific mechanisms and effectiveness against resistant strains.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.
  • Disruption of Membrane Integrity : The presence of the sulfonyl group may enhance membrane permeability, leading to cell lysis.
  • Targeting Specific Enzymatic Pathways : Some indole derivatives are known to inhibit enzymes critical for bacterial survival.

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated a series of indole-based compounds for their antibacterial properties. The results indicated that certain structural modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a promising candidate for further development .

Study 2: Pharmacological Profile

Another research effort focused on the pharmacological profiles of sulfonamide derivatives. The study found that these compounds exhibited not only antibacterial but also anti-inflammatory properties, indicating a broader therapeutic potential for related indole derivatives .

Properties

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

2-chloro-1-(1-ethylsulfonyl-2,3-dihydroindol-5-yl)ethanol

InChI

InChI=1S/C12H16ClNO3S/c1-2-18(16,17)14-6-5-9-7-10(12(15)8-13)3-4-11(9)14/h3-4,7,12,15H,2,5-6,8H2,1H3

InChI Key

UAHIHRCYWYLCEG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O

Origin of Product

United States

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